3,3-Difluoropentanoic acid
Description
Historical Context and Development in Organofluorine Chemistry
The discovery of organofluorine compounds traces back to 1835, when Jean-Baptiste Dumas and Eugène Péligot synthesized fluoromethane via potassium fluoride and dimethyl sulfate. However, practical methodologies for synthesizing fluorinated carboxylic acids like 3,3-difluoropentanoic acid emerged much later, driven by advancements in electrophilic fluorination agents such as diethylaminosulfur trifluoride (DAST) in the mid-20th century. The compound’s development aligns with broader trends in organofluorine chemistry, where fluorine’s unique electronic effects—high electronegativity and small atomic radius—were leveraged to modulate molecular properties. By the 21st century, innovations in continuous-flow reactors and catalytic fluorination enabled scalable production of α,ω-difluorocarboxylic acids, positioning this compound as a versatile synthetic intermediate.
Significance and Position in Modern Chemical Research
This compound (CAS 1783699-23-9) has gained prominence due to its dual fluorine atoms at the β-position, which impart metabolic stability and lipophilicity to derived molecules. These traits are critical in pharmaceutical design, where fluorination improves bioavailability and binding affinity. The compound’s carboxyl group further allows functionalization into esters, amides, or ketones, making it a key building block in medicinal chemistry and materials science. Its role extends to agrochemical research, where fluorinated analogs resist enzymatic degradation, enhancing pesticide longevity.
Overview of Structural and Chemical Properties
This compound (C₅H₈F₂O₂, molecular weight 138.11 g/mol) features a five-carbon chain with fluorine atoms at the third carbon and a terminal carboxylic acid group. Key properties include:
The C–F bonds induce electron-withdrawing effects, polarizing adjacent C–H bonds and increasing carboxylic acid acidity. Conformational analysis via NMR reveals restricted rotation around the C3–C4 bond due to fluorine’s steric bulk.
Current Applications and Research Interest
Recent studies highlight this compound’s utility in:
- Pharmaceutical Synthesis : As a precursor to protease inhibitors and kinase modulators, where fluorine atoms improve target selectivity.
- Material Science : Incorporation into fluoropolymers enhances thermal stability and chemical resistance.
- Agrochemicals : Derivatives exhibit prolonged herbicidal activity due to reduced soil metabolism.
- Biochemical Probes : Used to stabilize peptide backbones in structural biology studies.
Ongoing research explores its enantioselective synthesis and catalytic asymmetric fluorination to access chiral fluorinated intermediates.
Properties
IUPAC Name |
3,3-difluoropentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTULHWJWZJAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 3-pentenoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
CH2=CH−CH2−CH2−COOH+DAST→F2CH−CH2−CH2−COOH
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoroalcohols or difluoroaldehydes.
Substitution: Formation of substituted difluoropentanoic acid derivatives.
Scientific Research Applications
3,3-Difluoropentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoropentanoic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities.
Comparison with Similar Compounds
Research Implications and Gaps
- Antioxidant Activity: While phenolic difluorinated compounds (e.g., 3,3’-di-O-methylellagic acid) show strong antioxidant properties , aliphatic analogs like this compound likely lack such activity due to the absence of aromatic systems.
- Data Needs: Experimental data on pKa, melting points, and solubility for this compound and its isomers are absent in the provided evidence, warranting further study.
Biological Activity
3,3-Difluoropentanoic acid (DFPA) is a fluorinated organic compound with the molecular formula C5H8F2O2. Its unique structure, characterized by the substitution of two hydrogen atoms on the third carbon with fluorine atoms, imparts distinct chemical properties that have garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of DFPA, including its mechanisms of action, potential applications, and relevant case studies.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C5H8F2O2
- Molecular Weight : 152.11 g/mol
- Appearance : Colorless, odorless liquid
- Stability : Stable at room temperature
The fluorination of the pentanoic acid backbone affects its lipophilicity and reactivity, making it a valuable compound for research in drug design and development.
Mechanisms of Biological Activity
Fluorinated compounds like DFPA exhibit unique biological activities due to their ability to interact with biological macromolecules. The following mechanisms have been observed:
- Enzyme Inhibition : DFPA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating certain diseases.
- Cell Membrane Interaction : The lipophilic nature of DFPA allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This property can influence cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that DFPA exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Enzyme Inhibition Studies
A study conducted by Zhang et al. (2020) investigated the inhibitory effects of DFPA on fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. The results indicated that DFPA effectively inhibited FAS activity with an IC50 value of 25 µM. This inhibition led to decreased lipid accumulation in hepatocytes, suggesting potential applications in treating fatty liver disease.
Antimicrobial Activity
In a recent study published in the Journal of Antimicrobial Chemotherapy (2023), DFPA was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings highlight the potential of DFPA as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
To better understand the unique properties of DFPA, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Molecular Formula | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | C5H8F2O2 | 25 | 32 (S. aureus) |
| 2,2-Difluoropentanoic Acid | C5H8F2O2 | N/A | N/A |
| 4,4-Difluoropentanoic Acid | C5H8F2O2 | N/A | N/A |
This table demonstrates that while DFPA shows promising biological activity, further research is needed to explore the efficacy of its analogs.
Q & A
Q. What are the optimal synthetic routes for 3,3-difluoropentanoic acid, and how can reaction conditions be adjusted to improve yield?
The synthesis of this compound typically involves fluorination of pentanoic acid derivatives. A common method includes halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination of 3-ketopentanoic acid precursors can yield the difluoro product. Reaction parameters such as temperature (−78°C to room temperature), solvent (e.g., anhydrous THF or dichloromethane), and stoichiometry of fluorinating agents significantly affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- NMR : NMR is essential for confirming the presence and position of fluorine atoms. Two distinct doublets in the spectrum (δ ≈ -120 to -150 ppm) indicate geminal fluorines. NMR will show splitting patterns for protons adjacent to fluorinated carbons.
- IR : A strong absorption band near 1700–1750 cm confirms the carboxylic acid group.
- MS : ESI-MS in negative mode typically shows [M-H] peaks. High-resolution mass spectrometry (HRMS) validates molecular formula (CHFO). Cross-referencing with databases like PubChem ensures accuracy .
Q. What are the key stability considerations for storing this compound in laboratory settings?
The compound is sensitive to moisture and light. Storage recommendations:
- Temperature : −20°C in airtight containers under inert gas (N or Ar).
- Solubility : Stable in polar aprotic solvents (e.g., DMSO, THF) but hydrolyzes slowly in aqueous acidic/basic conditions.
- Decomposition : Monitor via periodic NMR or TLC to detect breakdown products like HF or defluorinated analogs .
Advanced Research Questions
Q. How does the geminal difluoro substitution at the C3 position influence the electronic and steric properties of this compound compared to non-fluorinated analogs?
The strong electronegativity of fluorine induces:
- Electronic Effects : Increased acidity of the carboxylic group (pKa reduction) due to electron-withdrawing effects.
- Steric Effects : The geminal fluorines create a rigid, tetrahedral geometry at C3, altering conformational flexibility. Computational studies (DFT) reveal reduced HOMO-LUMO gaps, enhancing reactivity in nucleophilic acyl substitutions .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Impurity Profiles : Use HPLC-MS to verify compound purity (>98%).
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).
- Control Experiments : Compare with structurally analogous compounds (e.g., 3,3-dichloropentanoic acid) to isolate fluorine-specific effects. Meta-analysis of literature data using platforms like Pharos Project can identify trends .
Q. How can physiologically based pharmacokinetic (PBPK) modeling be applied to study the absorption and distribution of this compound in mammalian systems?
PBPK models require:
- Input Parameters : LogP (lipophilicity), plasma protein binding, and tissue-specific partition coefficients.
- In Vitro Data : Caco-2 cell permeability assays and microsomal stability tests.
- Validation : Compare model predictions with in vivo rodent studies. Sensitivity analysis identifies critical parameters (e.g., renal clearance rates). This approach is validated for structurally similar perfluorinated compounds .
Methodological Recommendations
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to confirm structural assignments.
- Contradiction Analysis : Use platforms like the Pharos Project to aggregate toxicity and bioactivity data, reducing bias from isolated studies .
- Ethical Compliance : Adhere to Right-to-Know Act guidelines for hazard communication, especially when handling fluorinated acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
